Synthesis of 3-(4-Phenylphenyl)propanoic Acid: A Technical Guide
Synthesis of 3-(4-Phenylphenyl)propanoic Acid: A Technical Guide
This technical guide provides an in-depth overview of the primary synthesis pathways for 3-(4-phenylphenyl)propanoic acid, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.
Introduction
3-(4-Phenylphenyl)propanoic acid, also known as 3-(biphenyl-4-yl)propanoic acid, is a carboxylic acid derivative featuring a biphenyl moiety. Its structural characteristics make it a significant building block in organic synthesis. This document outlines several effective methods for its preparation, including the Friedel-Crafts acylation followed by reduction, a pathway involving the Perkin reaction, and a homologation approach.
Pathway 1: Friedel-Crafts Acylation and Subsequent Reduction
A robust and widely utilized method for synthesizing aryl alkanoic acids is the Friedel-Crafts acylation of an aromatic ring, followed by the reduction of the resulting ketone. In this case, biphenyl is acylated with succinic anhydride, and the intermediate keto-acid is then reduced to the desired product.
Step 1: Friedel-Crafts Acylation of Biphenyl
The reaction of biphenyl with succinic anhydride in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), yields 3-(4-biphenylcarbonyl)propionic acid.[1] The acylation occurs preferentially at the para-position of the biphenyl ring system due to steric hindrance.
Step 2: Reduction of 3-(4-Biphenylcarbonyl)propionic Acid
The carbonyl group of the intermediate keto-acid can be reduced to a methylene group using several methods, most notably the Wolff-Kishner or Clemmensen reductions.
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Wolff-Kishner Reduction: This method involves the formation of a hydrazone intermediate, which is then heated with a strong base to yield the alkane and nitrogen gas.[2][3][4] It is particularly suitable for substrates that are sensitive to acidic conditions.[4]
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Clemmensen Reduction: This reduction employs a zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid.[5][6][7] It is a classic method for the deoxygenation of aryl-alkyl ketones.[5]
Pathway 2: Perkin Reaction and Subsequent Reduction
The Perkin reaction provides an alternative route to an unsaturated precursor, which can then be reduced to the target propanoic acid.
Step 1: Perkin Reaction of 4-Phenylbenzaldehyde
The Perkin reaction is the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[8][9][10] In this pathway, 4-phenylbenzaldehyde is reacted with acetic anhydride and sodium acetate to produce 3-(4-phenylphenyl)acrylic acid (a cinnamic acid derivative).
Step 2: Reduction of 3-(4-Phenylphenyl)acrylic Acid
The carbon-carbon double bond in the acrylic acid derivative is selectively reduced to a single bond. A common and efficient method for this transformation is catalytic hydrogenation, employing a catalyst such as palladium on carbon (Pd/C) with hydrogen gas.
Pathway 3: Arndt-Eistert Homologation
The Arndt-Eistert synthesis is a method for the one-carbon homologation of a carboxylic acid.[11][12] This pathway begins with 4-biphenylacetic acid.
Step 1: Synthesis of 4-Biphenylacetic Acid
4-Biphenylacetic acid can be synthesized through various methods, such as the Suzuki coupling of 4-bromophenylacetic acid with phenylboronic acid.[13]
Step 2: Arndt-Eistert Homologation of 4-Biphenylacetic Acid
The 4-biphenylacetic acid is first converted to its acid chloride. Reaction with diazomethane yields a diazoketone, which then undergoes a Wolff rearrangement in the presence of a nucleophile (like water) to form the homologous 3-(4-phenylphenyl)propanoic acid.[11][14][15]
Quantitative Data Summary
The following tables summarize typical quantitative data for the key reactions in the described synthesis pathways. Values are indicative and may vary based on specific experimental conditions and scale.
Table 1: Friedel-Crafts Acylation of Biphenyl
| Parameter | Value | Reference |
| Reactants | Biphenyl, Succinic Anhydride, AlCl₃ | [1] |
| Solvent | Dichloromethane or Nitrobenzene | [1] |
| Temperature | 0-25 °C | [16] |
| Reaction Time | 4-24 hours | [16] |
| Yield | 60-70% | [16] |
Table 2: Wolff-Kishner Reduction of 3-(4-Biphenylcarbonyl)propionic Acid
| Parameter | Value | Reference |
| Reactants | Keto-acid, Hydrazine Hydrate, KOH | [2][3] |
| Solvent | Diethylene Glycol | [2] |
| Temperature | 190-200 °C | [3][17] |
| Reaction Time | 3-6 hours (Huang-Minlon mod.) | [3] |
| Yield | >80% | [18] |
Table 3: Perkin Reaction of 4-Phenylbenzaldehyde
| Parameter | Value | Reference |
| Reactants | 4-Phenylbenzaldehyde, Acetic Anhydride | [8][9] |
| Base | Sodium Acetate | [8][19] |
| Temperature | 180 °C | [19] |
| Reaction Time | 5-8 hours | [19] |
| Yield | 60-85% |
Experimental Protocols
Protocol 1: Synthesis of 3-(4-Biphenylcarbonyl)propionic Acid (Friedel-Crafts Acylation)
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To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (5 mL/g of biphenyl) at 0 °C, a solution of biphenyl (1.0 eq) and succinic anhydride (1.0 eq) in anhydrous dichloromethane is added dropwise.
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The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.
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The reaction is quenched by pouring it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
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The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
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The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford 3-(4-biphenylcarbonyl)propionic acid.
Protocol 2: Synthesis of 3-(4-Phenylphenyl)propanoic Acid (Wolff-Kishner Reduction)
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In a round-bottom flask equipped with a reflux condenser, 3-(4-biphenylcarbonyl)propionic acid (1.0 eq), potassium hydroxide (4.0 eq), and diethylene glycol are combined.
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Hydrazine hydrate (3.0 eq) is added, and the mixture is heated to 130-140 °C for 1 hour.
-
The condenser is then removed, and the temperature is raised to 190-200 °C to distill off water and excess hydrazine.
-
The reaction mixture is maintained at this temperature for an additional 4 hours.
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After cooling to room temperature, the mixture is diluted with water and acidified with concentrated hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization to yield 3-(4-phenylphenyl)propanoic acid.[2]
Protocol 3: Synthesis of 3-(4-Phenylphenyl)acrylic Acid (Perkin Reaction)
-
A mixture of 4-phenylbenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (1.0 eq) is heated at 180 °C for 5 hours with constant stirring.
-
The reaction mixture is then cooled and poured into water.
-
The resulting solid is boiled with a solution of sodium carbonate to dissolve the acid.
-
The solution is filtered to remove any insoluble impurities.
-
The filtrate is acidified with dilute hydrochloric acid to precipitate the crude 3-(4-phenylphenyl)acrylic acid.
-
The product is collected by filtration, washed with cold water, and purified by recrystallization from ethanol.
Protocol 4: Synthesis of 3-(4-Phenylphenyl)propanoic Acid (Catalytic Hydrogenation)
-
3-(4-Phenylphenyl)acrylic acid (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution.
-
The mixture is subjected to hydrogenation in a Parr apparatus or under a hydrogen balloon at room temperature and atmospheric or slightly elevated pressure.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The catalyst is removed by filtration through a pad of Celite.
-
The solvent is evaporated under reduced pressure to yield 3-(4-phenylphenyl)propanoic acid.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 7. Clemmensen Reduction [organic-chemistry.org]
- 8. Perkin reaction - Wikipedia [en.wikipedia.org]
- 9. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 10. byjus.com [byjus.com]
- 11. Arndt-Eistert Synthesis [organic-chemistry.org]
- 12. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 13. 4-Biphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 14. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 15. scribd.com [scribd.com]
- 16. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 18. chemistry.mdma.ch [chemistry.mdma.ch]
- 19. jk-sci.com [jk-sci.com]
